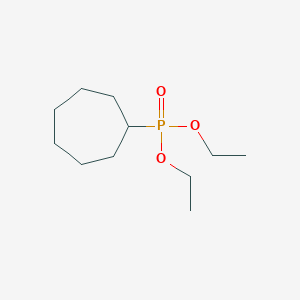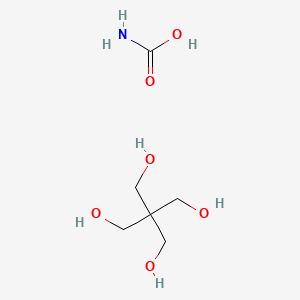![molecular formula C15H19ClO3 B14490133 [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride CAS No. 64291-89-0](/img/structure/B14490133.png)
[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride: is a chemical compound with the molecular formula C14H19ClO3 It is a derivative of cyclopentane and features a 3,4-dimethoxyphenyl group attached to the cyclopentyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride typically involves the reaction of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
[ \text{[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) can facilitate substitution reactions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used for hydrolysis.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid.
Reduction: Formation of the corresponding alcohol.
科学研究应用
Chemistry:
Synthesis of Derivatives: The compound is used as an intermediate in the synthesis of various derivatives for research purposes.
Catalysis: It can be employed in catalytic reactions to study the effects of different substituents on reaction mechanisms.
Biology and Medicine:
Drug Development: The compound and its derivatives are investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride depends on its interaction with biological targets. In drug development, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific derivative and its intended application.
相似化合物的比较
- [3,4-Dimethoxyphenyl]acetyl chloride
- [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid
- [3,4-Dimethoxyphenyl]cyclopentylmethanol
Comparison:
- Structural Differences: The presence of the cyclopentyl ring in [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride distinguishes it from simpler analogs like [3,4-Dimethoxyphenyl]acetyl chloride.
- Reactivity: The cyclopentyl ring can influence the reactivity and stability of the compound, making it unique in its chemical behavior.
- Applications: The specific structure of this compound may confer unique properties that are advantageous in certain applications, such as increased binding affinity in drug development.
属性
CAS 编号 |
64291-89-0 |
|---|---|
分子式 |
C15H19ClO3 |
分子量 |
282.76 g/mol |
IUPAC 名称 |
2-[1-(3,4-dimethoxyphenyl)cyclopentyl]acetyl chloride |
InChI |
InChI=1S/C15H19ClO3/c1-18-12-6-5-11(9-13(12)19-2)15(10-14(16)17)7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI 键 |
HNDZSRQCAVFVMA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CC(=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)

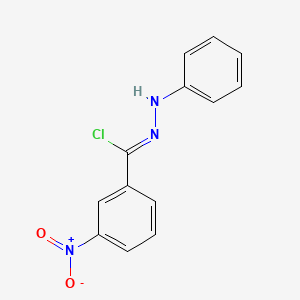
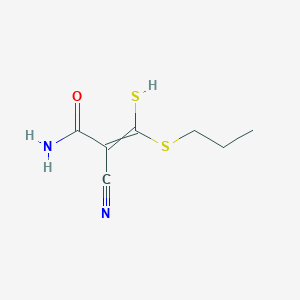
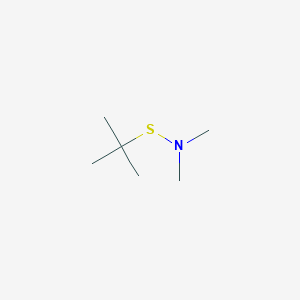
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)

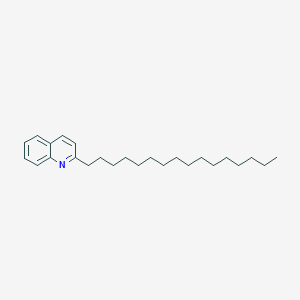
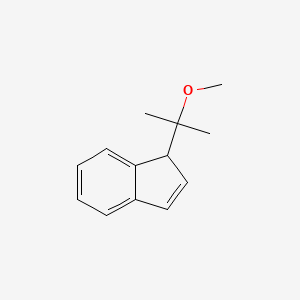
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
